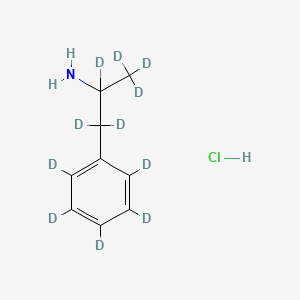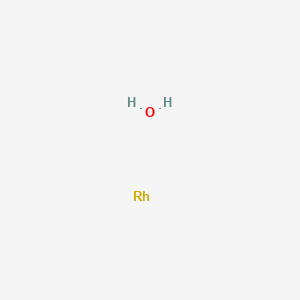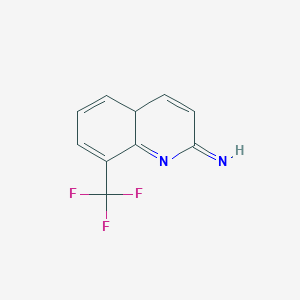![molecular formula C12H23NO6 B12352086 N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a complex organic compound characterized by its unique stereochemistry and functional groups.
Méthodes De Préparation
The synthesis of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of potassium permanganate and cupric sulfate for selective oxidation . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of hydrogen peroxide to complete the oxidation process. The resulting product is then purified through crystallization and filtration.
Analyse Des Réactions Chimiques
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield a more oxidized form of the compound, while reduction with sodium borohydride can produce a reduced form with different functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its mechanism of action in targeting specific molecular pathways. In industry, it is used in the production of various chemical products and as a reagent in different industrial processes .
Mécanisme D'action
The mechanism of action of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to interact with methionine aminopeptidase 2, an enzyme involved in protein processing . This interaction can affect various cellular processes and pathways, leading to its observed effects. The compound’s unique stereochemistry and functional groups play a crucial role in its binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide can be compared with other similar compounds, such as other n-acyl-alpha amino acids and derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry . For example, compounds like (2R,3R,4S,5R,6E)-3,4,5-trihydroxy-N-[(3S,6R)-6-hydroxy-2-oxo-3-azepanyl]-2-methoxy-8,8-dimethyl-6-nonenamide have similar functional groups but different stereochemistry, leading to different chemical properties and biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications
Propriétés
Formule moléculaire |
C12H23NO6 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6?,8-,9?,10?,11-/m1/s1 |
Clé InChI |
XXOSQKWOPXPGQY-WICRCMMISA-N |
SMILES isomérique |
CC1[C@H](C(C([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
SMILES canonique |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


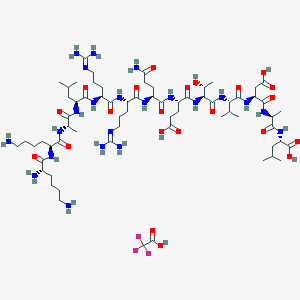
![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)
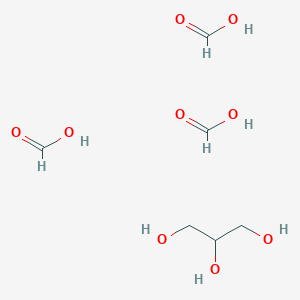
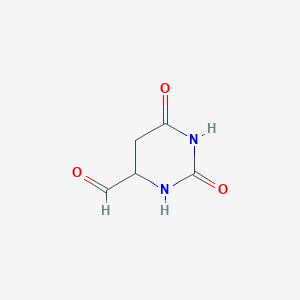


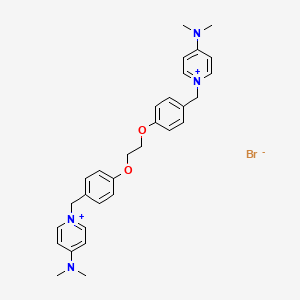


![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)
